
2,3-Dichloropropionitrile
Overview
Description
2,3-Dichloropropionitrile: is an organic compound with the molecular formula C3H3Cl2N and a molecular weight of 123.97 g/mol . It is also known by other names such as propanenitrile, 2,3-dichloro- and alpha,beta-dichloropropionitrile . This compound is characterized by the presence of two chlorine atoms and a nitrile group attached to a three-carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloropropionitrile can be synthesized by the chlorination of acrylonitrile. The process involves the addition of chlorine gas to acrylonitrile in the presence of a catalyst such as dimethylformamide and pyridine . The reaction is typically carried out at temperatures ranging from 0°C to 60°C . The resulting product is then subjected to thermal cleavage to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves mixing ionized liquid with acrylonitrile and introducing chlorine gas while maintaining the reaction temperature between 0°C and 60°C for 4-8 hours . The product is then separated and purified to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloropropionitrile undergoes various chemical reactions, including substitution and elimination reactions .
Common Reagents and Conditions:
Substitution Reactions: In the presence of nucleophiles, this compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Elimination Reactions: Under suitable conditions, such as the presence of a base, this compound can undergo elimination reactions to form unsaturated compounds.
Major Products Formed:
Substitution Reactions: The major products formed include various substituted nitriles depending on the nucleophile used.
Elimination Reactions: The major product formed is 2-chloroacrylonitrile.
Scientific Research Applications
Organic Chemistry
- Reagent for Synthesis : 2,3-Dichloropropionitrile is utilized as a reagent in the preparation of functionalized compounds, particularly in synthesizing 3-aminothiophenes and other heterocyclic compounds.
- Building Block : It serves as a precursor for various organic transformations, including nucleophilic substitutions and eliminations.
Biochemistry
- Proteomics Studies : In biochemical research, it is employed to study protein interactions and modifications due to its reactive nature with nucleophiles.
- Toxicological Research : Its biological activity has been investigated in relation to cytotoxicity and genotoxicity, making it relevant in toxicology studies.
Pharmaceutical Applications
- Intermediate in Drug Synthesis : While not used directly as a pharmaceutical agent, it acts as an intermediate in the synthesis of various bioactive compounds, including potential anticancer agents .
- Research on Carcinogenicity : Studies have indicated that exposure to this compound may be linked to increased cancer risk due to its reactivity and potential to induce mutations.
Industrial Applications
- Agrochemicals Production : It is used in the formulation of pesticides and herbicides, contributing to agricultural chemical synthesis .
- Polymeric Materials : The compound is utilized as a raw material for producing polymeric compounds, enhancing the properties of materials used in various applications .
Toxicological Profile
The biological activity of this compound raises concerns regarding its toxicity:
Toxicological Aspect | Observations |
---|---|
Cytotoxicity | Induces cell death via reactive oxygen species generation. |
Genotoxicity | Exhibits mutagenic effects as demonstrated in Ames test studies. |
Carcinogenic Potential | Associated with liver tumors in rodent studies; further research needed for human implications. |
Environmental Toxicology
A study on disinfection by-products in drinking water identified this compound as a compound of concern due to its potential carcinogenic properties. This highlights the need for thorough assessments of chemicals present in water supplies to mitigate health risks.
Occupational Exposure
Research indicates that workers handling chlorinated compounds like this compound have reported respiratory issues and skin irritations. Epidemiological studies suggest an increased incidence of health problems among these workers without adequate protective measures.
Summary
This compound is a versatile compound with applications spanning various scientific fields. Its role as a reagent in organic synthesis, involvement in biochemical research, significance in pharmaceutical development, and utility in industrial processes underscore its importance. However, its toxicological profile necessitates careful handling and further research into its long-term effects on human health and the environment.
Mechanism of Action
The mechanism of action of 2,3-dichloropropionitrile involves its reactivity with nucleophiles and bases. The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to substitution reactions . Additionally, the presence of a nitrile group allows for further chemical modifications . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2-Chloroacrylonitrile: This compound is similar to 2,3-dichloropropionitrile but has only one chlorine atom and an unsaturated carbon-carbon bond.
2,2,3-Trichloropropionitrile: This compound has an additional chlorine atom compared to this compound.
Uniqueness: this compound is unique due to its specific reactivity and the presence of two chlorine atoms, which allows for a variety of chemical transformations . Its ability to undergo both substitution and elimination reactions makes it a versatile intermediate in organic synthesis .
Biological Activity
2,3-Dichloropropionitrile (DCPN), with the molecular formula C3H3Cl2N, is an organic compound that has garnered attention due to its biological activity and potential applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of DCPN, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.
DCPN is synthesized primarily through the chlorination of acrylonitrile in the presence of catalysts such as pyridine or dimethylformamide. The reaction typically occurs at temperatures between 0°C and 60°C, producing DCPN with a yield that can reach up to 89% under optimal conditions .
The biological activity of DCPN is largely attributed to its reactivity with nucleophiles and bases. The chlorine atoms in DCPN are susceptible to nucleophilic attack, which can lead to various substitution and elimination reactions. This reactivity makes DCPN a useful intermediate in organic synthesis but also raises concerns regarding its toxicity and potential carcinogenicity.
Toxicological Profile
Research indicates that DCPN exhibits significant toxicity in various biological systems. Key findings include:
- Cytotoxicity : In vitro studies have shown that DCPN can induce cytotoxic effects in mammalian cells, leading to cell death at certain concentrations. The compound's mechanism involves the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components .
- Genotoxicity : DCPN has been reported to possess genotoxic properties. Studies utilizing the Ames test demonstrated that it can induce mutations in bacterial strains, indicating potential carcinogenic activity .
- Carcinogenic Potential : While direct evidence of carcinogenicity in humans is limited, animal studies have suggested that exposure to DCPN may increase the risk of tumor formation. For instance, long-term exposure in rodent models has shown a correlation between DCPN exposure and the development of liver tumors .
Case Studies
Several case studies have highlighted the implications of DCPN's biological activity:
- Environmental Toxicology : A study investigating the impact of disinfection by-products (DBPs) in drinking water identified DCPN among other haloacetonitriles as a compound of concern due to its potential carcinogenic properties. The study emphasized the need for further toxicological assessments to understand the risks posed by such compounds in water supplies .
- Occupational Exposure : Workers in industries using chlorinated compounds have reported adverse health effects linked to exposure to DCPN. Epidemiological studies suggest an increased incidence of respiratory issues and skin irritation among workers handling this compound without adequate protective measures .
Summary of Biological Activities
Biological Activity | Observations |
---|---|
Cytotoxicity | Induces cell death via ROS generation |
Genotoxicity | Mutagenic effects observed in Ames test |
Carcinogenic Potential | Associated with liver tumors in rodent studies |
Q & A
Basic Questions
Q. What are the critical physicochemical properties and safety protocols for handling 2,3-Dichloropropionitrile in laboratory settings?
- Key Properties : Molecular formula C₃H₃Cl₂N , molecular weight 123.97 g/mol , CAS 2601-89-0 .
- Safety Protocols :
- Storage : Store locked in approved containers to prevent unauthorized access .
- Handling : Use protective gear (gloves, masks, goggles) to avoid inhalation, skin contact, or ingestion (R23/24/25 hazard code) .
- Disposal : Dispose via approved waste disposal plants to mitigate environmental risks .
Q. What are the common synthetic routes for this compound, and what factors influence reaction efficiency?
- Synthesis Methods :
- Chlorination of acrylonitrile derivatives using agents like Cl₂ or SOCl₂ under controlled conditions .
- Substitution reactions on dichlorinated precursors (e.g., 2,3-dichloropropane derivatives) with cyanide sources .
- Optimization Factors :
- Temperature control to avoid side reactions (e.g., polymerization).
- Catalyst selection (e.g., phase-transfer catalysts for biphasic systems).
- Purity of starting materials and inert atmosphere use to prevent hydrolysis .
Q. Which analytical techniques are recommended for characterizing this compound and verifying purity?
- Techniques :
- NMR Spectroscopy : For structural confirmation (e.g., ¹³C NMR to identify nitrile and Cl environments).
- GC-MS : To assess purity and detect volatile byproducts.
- Elemental Analysis : Validate molecular composition (C, H, N, Cl) .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in reactions between this compound and trialkyl phosphites?
- Mechanistic Insights :
- Trialkyl phosphites attack the α-carbon (adjacent to Cl), forming phosphonate esters via the Arbuzov pathway (e.g., triethyl phosphite yields diethyl (3-chloro-2-cyanopropyl) phosphonate) .
- Competing pathways (e.g., β-carbon attack) may occur under steric or electronic modulation (e.g., bulkier phosphites favor α-selectivity) .
- Methodological Recommendations :
- Use kinetic studies (e.g., in situ FTIR) to track intermediate formation.
- Compare product ratios under varying temperatures and phosphite concentrations .
Q. What challenges arise in optimizing high-pressure cyclization of this compound to triazine derivatives?
- Key Challenges :
- Pressure-dependent selectivity: At 35,000–50,000 atm, nitriles trimerize to symmetric triazines, but side reactions (e.g., polymerization) dominate at lower pressures .
- Catalyst compatibility: Acidic or methanolic conditions may hydrolyze the nitrile group .
- Experimental Design :
- Use autoclave reactors with precise pressure/temperature controls.
- Characterize products via XRD and MALDI-TOF to distinguish triazines from oligomers .
Q. How can researchers resolve contradictions in reported reaction pathways involving this compound under varying catalytic environments?
- Case Study : Conflicting reports on phosphite reactivity (α vs. β attack) .
- Resolution Strategies :
- Isotopic Labeling : Track Cl migration using ³⁶Cl-labeled substrates.
- Computational Modeling : DFT studies to compare activation barriers for competing pathways.
- Control Experiments : Test reactions in aprotic vs. protic solvents to isolate electronic effects .
Properties
IUPAC Name |
2,3-dichloropropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJDLPQZNANQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031015 | |
Record name | 2,3-Dichloropropionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2601-89-0 | |
Record name | 2,3-Dichloropropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2601-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2601-89-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dichloropropionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloropropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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